molecular formula C7H7ClS B096914 4-Chloro-3-methylthiophenol CAS No. 17178-00-6

4-Chloro-3-methylthiophenol

Cat. No. B096914
CAS RN: 17178-00-6
M. Wt: 158.65 g/mol
InChI Key: LBKWCYVLTDUGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methylthiophenol is a compound that is structurally related to various synthesized chemicals, which include a chlorophenyl group and a methylthio or methylsulfonyl moiety. Although the specific compound this compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to this compound.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of precursor molecules with specific reagents under controlled conditions. For instance, the synthesis of p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine is achieved by reacting 3-(methylthio)-5-propanoyl-1,2,4-triazine with p-chlorophenylhydrazine hydrochloride in ethanol at room temperature, which suggests that similar conditions could be used for synthesizing this compound or its derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one shows a highly conjugated and planar structure due to electron delocalization, which is a common feature in aromatic compounds with substituents like chloro and methylthio groups .

Chemical Reactions Analysis

The chemical reactivity of compounds containing chloro and methylthio groups can be inferred from their behavior in various reactions. For instance, methylthio- and methylsulfonylpolychlorobiphenyls exhibit distinct fragmentation patterns upon electron impact, which indicates how the position of the sulfur-containing group affects the molecule's stability and reactivity . This information can be useful in predicting the reactivity of this compound in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. The presence of chloro and methylthio groups can affect properties such as solubility, melting point, and reactivity. For example, the synthesis of Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-chlorophenol demonstrates the environmental relevance of chlorophenols and their derivatives, which could be related to the properties of this compound .

Scientific Research Applications

Dielectric Properties in Thiophenols

4-Chloro-3-methylthiophenol has been studied in the context of its dielectric properties. Research on related molecules, such as 4-methylthiophenol and 4-chlorothiophenol, has provided insights into their molecular and intramolecular relaxation times, relative weight factors, and activation heats. These findings are significant for understanding the dielectric absorption in thiophenols (Roy, Sengupta, & Roy, 1976).

Photoelectrochemical Sensing

This compound has been utilized in developing sensitive photoelectrochemical sensors. Research has shown the potential of using a heterojunction between BiPO4 nanocrystal and BiOCl nanosheet for detecting toxic chlorinated organic pollutants like 4-Chlorophenol, which are harmful and require sensitive detection methods (Yan et al., 2019).

Electrochemical Sensing of Chlorophenol

The compound has been studied for its use in electrochemical sensors. A graphene oxide NiO/NPs-ionic liquid modified carbon paste electrode has been developed for sensitive detection of 4-chlorophenol, demonstrating its application in environmental monitoring (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).

Corrosion Inhibition

This compound derivatives have been investigated for their effectiveness in corrosion inhibition, particularly in acidic media. This research is crucial for industrial applications, especially in protecting metals against corrosion (Lagrenée et al., 2002).

Photocatalytic Water Detoxification

Studies have also explored the use of this compound in photocatalytic processes for water detoxification. The research highlights the potential of using magnetic nanocomposites for the effective decomposition of chlorophenols in water, addressing environmental pollution concerns (Singh et al., 2017).

Conjugated Conductive Polymers

The compound has been a subject of research in the synthesis of conjugated conductive polymers. These polymers have applications in electronics and materials science (Chen & Tsai, 1993).

Rate Parameter Estimation in Degradation Processes

Research has been conducted to estimate rate parameters in the degradation of chlorophenols, including 4-chlorophenol. This research is vital for environmental engineering and wastewater treatment (Sharma, Mukhopadhyay, & Murthy, 2012).

Safety and Hazards

While specific safety and hazard information for 4-Chloro-3-methylthiophenol was not found, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific compound .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation, but this is speculative and would need to be confirmed by further studies.

Result of Action

As a compound used in proteomics research

properties

IUPAC Name

4-chloro-3-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKWCYVLTDUGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938040
Record name 4-Chloro-3-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17178-00-6
Record name 4-Chloro-3-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-methylthiophenol
Reactant of Route 2
4-Chloro-3-methylthiophenol
Reactant of Route 3
4-Chloro-3-methylthiophenol
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-methylthiophenol
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-methylthiophenol
Reactant of Route 6
4-Chloro-3-methylthiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.